
1-(4-Acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-FPM is a relatively new research chemical that has gained popularity in recent years due to its unique properties. It is a white crystalline powder that is soluble in water and alcohol. It has a molecular weight of 251.3 g/mol and a chemical formula of C14H18FNO2. 3-FPM is a potent psychostimulant that is structurally similar to amphetamines and cathinones.
Mécanisme D'action
Further research is needed to determine the exact mechanism of action of 3-FPM and its effects on the CNS.
3. Safety profile: Further research is needed to determine the safety profile of 3-FPM and its potential side effects.
In conclusion, 1-(4-Acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one, also known as 3-FPM, is a synthetic compound that is used by scientists to study its effects on the CNS and its potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its therapeutic potential, mechanism of action, and safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-FPM in lab experiments include:
1. Potent psychostimulant effects: 3-FPM produces potent psychostimulant effects that are similar to those of amphetamines. This makes it a useful tool for studying the effects of psychostimulants on the CNS.
2. Low toxicity: 3-FPM has been shown to have low toxicity in animal studies. This makes it a safer alternative to other psychostimulants such as methamphetamine.
The limitations of using 3-FPM in lab experiments include:
1. Limited research: There is limited research on the effects of 3-FPM on the CNS and its potential as a therapeutic agent.
2. Abuse potential: 3-FPM has abuse potential and may be used recreationally. This makes it difficult to control its use in lab experiments.
Orientations Futures
There are several future directions for research on 3-FPM. Some of these include:
1. Therapeutic potential: Further research is needed to determine the therapeutic potential of 3-FPM for various neurological disorders such as depression, ADHD, and addiction.
2.
Méthodes De Synthèse
The synthesis of 3-FPM involves the reaction of 3-fluorophenylacetone with piperazine in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, after which the product is isolated and purified by recrystallization. The purity of the final product can be determined by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-FPM is used by scientists in various fields such as pharmacology, neuroscience, and toxicology. It is primarily used to study its effects on the central nervous system (CNS) and its potential as a therapeutic agent for various neurological disorders. Some of the areas of research include:
1. Neurotransmitter release: 3-FPM has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This effect is similar to that of amphetamines and may be useful in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
2. Cognitive enhancement: 3-FPM has been shown to improve cognitive function and memory in animal studies. It may have potential as a cognitive enhancer for the treatment of cognitive impairment associated with aging and neurodegenerative diseases.
3. Addiction treatment: 3-FPM has been shown to reduce drug-seeking behavior in animal models of addiction. It may have potential as a treatment for addiction to drugs such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-12(19)17-7-9-18(10-8-17)15(20)6-5-13-3-2-4-14(16)11-13/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQMRBVSQJFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-3-(3-fluorophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

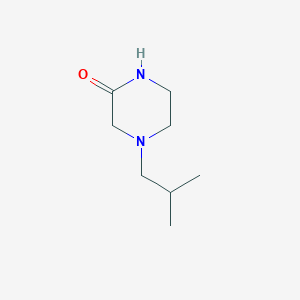
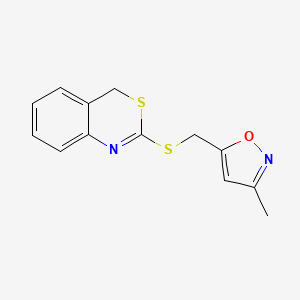
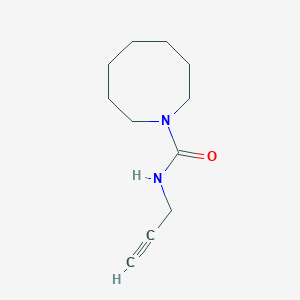
![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
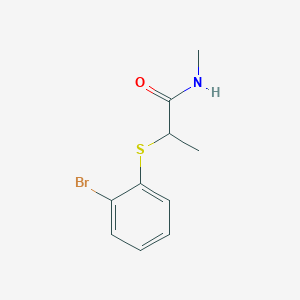
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)
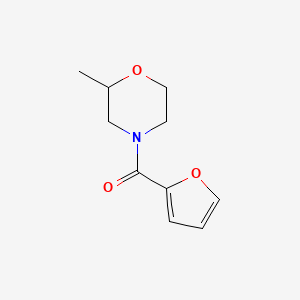
![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)
![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)


